molecular formula C25H23BrN2O4 B12698638 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- CAS No. 78334-00-6

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl-

Cat. No.: B12698638
CAS No.: 78334-00-6
M. Wt: 495.4 g/mol
InChI Key: ORZLXNFZHASYAM-UHFFFAOYSA-N
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Description

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- typically involves multi-step organic reactions. The process begins with the preparation of the indene core, followed by the introduction of the quinoline moiety and the functional groups. Common reagents used in these reactions include bromine, quinoline derivatives, and various amides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the quinoline moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-5-carboxamide derivatives: Compounds with similar indene cores but different substituents.

    Quinoline derivatives: Molecules with the quinoline moiety but varying functional groups.

    Dioxo compounds: Compounds containing the dioxo functional group in different structural contexts.

Uniqueness

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- is unique due to its combination of an indene core, a quinoline moiety, and multiple functional groups

Properties

CAS No.

78334-00-6

Molecular Formula

C25H23BrN2O4

Molecular Weight

495.4 g/mol

IUPAC Name

2-(4-bromo-3-hydroxyquinolin-2-yl)-1,3-dioxo-N,N-dipropylindene-5-carboxamide

InChI

InChI=1S/C25H23BrN2O4/c1-3-11-28(12-4-2)25(32)14-9-10-15-17(13-14)23(30)19(22(15)29)21-24(31)20(26)16-7-5-6-8-18(16)27-21/h5-10,13,19,31H,3-4,11-12H2,1-2H3

InChI Key

ORZLXNFZHASYAM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br

Origin of Product

United States

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